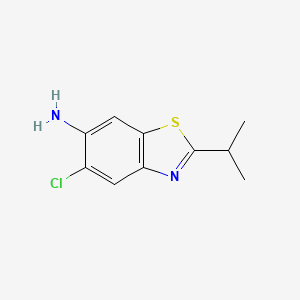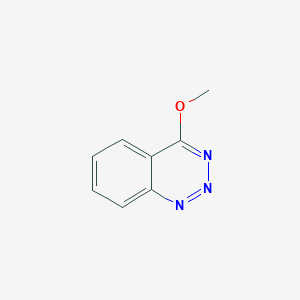
10-Methylicosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a branched alkane, specifically a methyl-substituted eicosane. This compound is characterized by its long carbon chain and a single methyl group attached to the tenth carbon atom .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methylicosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where eicosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective methylation at the desired position.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or the use of advanced techniques like gas-phase alkylation. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems for precise control over reaction parameters .
化学反応の分析
Types of Reactions
10-Methylicosane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Although already a saturated hydrocarbon, it can undergo further hydrogenation under specific conditions.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 10-chloro-10-methylicosane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon are used for hydrogenation.
Substitution: Halogenation often involves reagents like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Further saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
10-Methylicosane has several applications in scientific research:
作用機序
The mechanism by which 10-Methylicosane exerts its effects is primarily through its physical and chemical properties. In biological systems, it interacts with cell membranes and proteins, influencing processes like signaling and barrier function. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .
類似化合物との比較
Similar Compounds
Eicosane: A straight-chain alkane with similar physical properties but lacks the methyl substitution.
2-Methylicosane: Another methyl-substituted eicosane, but with the methyl group on the second carbon atom.
10-Methylheptadecane: A shorter alkane with a similar substitution pattern.
Uniqueness
10-Methylicosane is unique due to its specific branching, which influences its physical properties like melting point and solubility. This branching also affects its reactivity and interactions in biological systems, making it distinct from other alkanes .
特性
CAS番号 |
54833-23-7 |
|---|---|
分子式 |
C21H44 |
分子量 |
296.6 g/mol |
IUPAC名 |
10-methylicosane |
InChI |
InChI=1S/C21H44/c1-4-6-8-10-12-14-16-18-20-21(3)19-17-15-13-11-9-7-5-2/h21H,4-20H2,1-3H3 |
InChIキー |
BFAGLVWBOUDHBS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(C)CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-2'-(phenylamino)-6'-(1-pyrrolidinyl)-](/img/structure/B14626678.png)
![4-[2-(3,3-Dimethyloxiran-2-yl)ethyl]-3,6-dihydro-1,2-dioxine](/img/structure/B14626680.png)











